molecular formula C14H15NO2 B12353609 7-Methoxy-1,2,3,4-tetrahydro-9(9ah)-acridinone CAS No. 73663-89-5

7-Methoxy-1,2,3,4-tetrahydro-9(9ah)-acridinone

Cat. No.: B12353609
CAS No.: 73663-89-5
M. Wt: 229.27 g/mol
InChI Key: WMUGJACFAGQICB-UHFFFAOYSA-N
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Description

7-Methoxy-1,2,3,4-tetrahydro-9(9ah)-acridinone is a chemical compound with the molecular formula C15H15NO2. It is a derivative of acridinone, a class of compounds known for their diverse biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-1,2,3,4-tetrahydro-9(9ah)-acridinone typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 7-methoxy-1,2,3,4-tetrahydro-phenazine with suitable reagents to form the desired acridinone structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the synthesis likely involves similar cyclization reactions on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-1,2,3,4-tetrahydro-9(9ah)-acridinone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the acridinone ring or other functional groups.

    Substitution: This reaction can replace hydrogen atoms with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the acridinone ring.

Scientific Research Applications

7-Methoxy-1,2,3,4-tetrahydro-9(9ah)-acridinone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methoxy-1,2,3,4-tetrahydro-9(9ah)-acridinone involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes, receptors, and other proteins involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 7-Methoxy-1,2,3,4-tetrahydro-phenazine
  • 7-Methoxy-2-methyl-1-oxo-1,2,3,4-tetrahydro-phenanthrene-2-carbonitrile

Uniqueness

7-Methoxy-1,2,3,4-tetrahydro-9(9ah)-acridinone is unique due to its specific acridinone structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific research applications .

Properties

CAS No.

73663-89-5

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

7-methoxy-2,3,4,9a-tetrahydro-1H-acridin-9-one

InChI

InChI=1S/C14H15NO2/c1-17-9-6-7-13-11(8-9)14(16)10-4-2-3-5-12(10)15-13/h6-8,10H,2-5H2,1H3

InChI Key

WMUGJACFAGQICB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C3CCCCC3C2=O

Origin of Product

United States

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